N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide
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Overview
Description
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is an organic compound that belongs to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide typically involves the reaction of benzenecarbothioyl chloride with N-(1-phenylethyl)acetamide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Possible applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism by which N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide exerts its effects would depend on its specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(Benzenecarbothioyl)-N-methylacetamide
- N-(Benzenecarbothioyl)-N-ethylacetamide
- N-(Benzenecarbothioyl)-N-phenylacetamide
Comparison
N-(Benzenecarbothioyl)-N-(1-phenylethyl)acetamide is unique due to the presence of the 1-phenylethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound might exhibit different solubility, stability, and interaction with biological targets.
Conclusion
This compound is a compound with diverse potential applications in various scientific fields. Its unique structure allows it to participate in a range of chemical reactions, making it a valuable reagent in organic synthesis. Further research is needed to fully understand its mechanism of action and to explore its potential in medicine and industry.
Properties
CAS No. |
89873-89-2 |
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Molecular Formula |
C17H17NOS |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(benzenecarbonothioyl)-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C17H17NOS/c1-13(15-9-5-3-6-10-15)18(14(2)19)17(20)16-11-7-4-8-12-16/h3-13H,1-2H3 |
InChI Key |
KFAFYOYPCANIHN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N(C(=O)C)C(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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